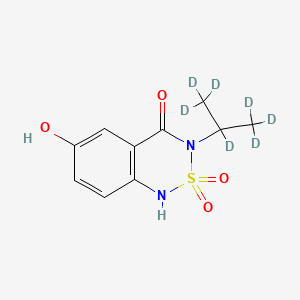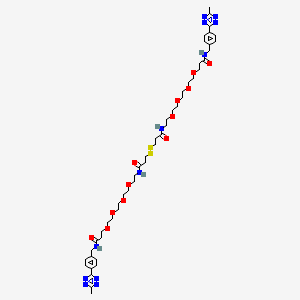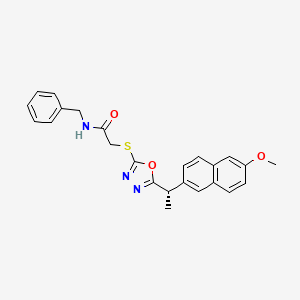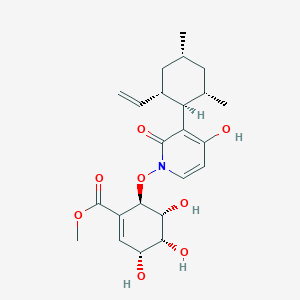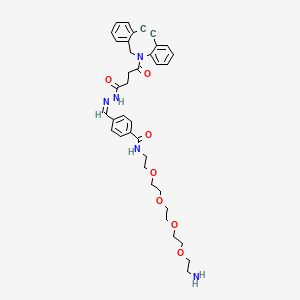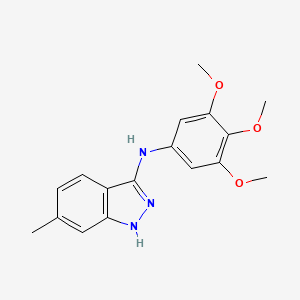
AChE/BuChE-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BuChE-IN-3 is a novel compound synthesized by combining flurbiprofen and isoniazide. It exhibits enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer’s disease .
Méthodes De Préparation
The synthesis of AChE/BuChE-IN-3 involves the combination of flurbiprofen and isoniazide. The reaction conditions and specific synthetic routes are detailed in the study by Amina Asghar and colleagues . Industrial production methods for this compound are not yet well-documented, as it is primarily in the research phase.
Analyse Des Réactions Chimiques
AChE/BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
AChE/BuChE-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and molecular docking.
Biology: It is studied for its potential effects on cholinergic neurotransmission and neural function.
Medicine: this compound shows promise as a treatment for Alzheimer’s disease due to its enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase.
Mécanisme D'action
AChE/BuChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
AChE/BuChE-IN-3 is compared with other similar compounds, such as flurbiprofen and physostigmine. It shows approximately 2.5 times enhanced acetylcholinesterase inhibition activity and 1.7 times improved butyrylcholinesterase inhibition activity compared to flurbiprofen . Other similar compounds include eserine (physostigmine), which also inhibits acetylcholinesterase but with lower binding energy compared to this compound .
Propriétés
Formule moléculaire |
C30H30F3N3O6 |
|---|---|
Poids moléculaire |
585.6 g/mol |
Nom IUPAC |
4-[[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxymethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]triazole |
InChI |
InChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3 |
Clé InChI |
VEELDJJRSMRMQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



